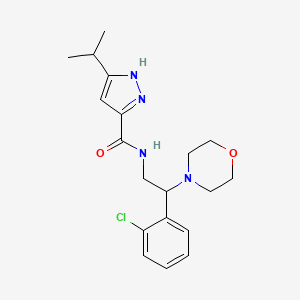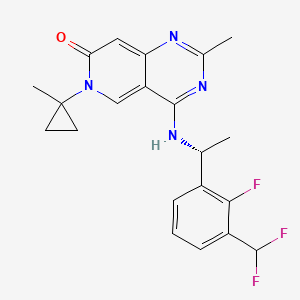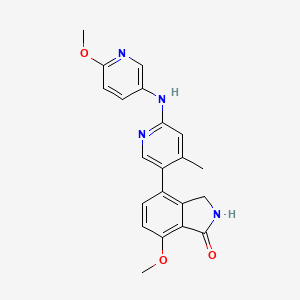
17beta-Estradiol sulfate-d5 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 17, also known as 17-alpha-ester, is a steroidal compound with significant applications in various fields, including medicine and chemistry. This compound is characterized by its unique structure, which includes a 17-alpha-hydroxy group, making it a valuable intermediate in the synthesis of various steroidal drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 17-alpha-ester involves several synthetic routes. One common method includes the esterification of 17-alpha, 21-dihydroxy steroid compounds. The process typically involves dissolving the raw material in a cyclic ester solvent such as dioxane, followed by the addition of an ester and a catalyst like p-toluenesulfonic acid. The reaction is carried out under controlled conditions to form the cyclic ester, which is then hydrolyzed to yield the 17-alpha-ester .
Industrial Production Methods
Industrial production of 17-alpha-ester often employs large-scale esterification processes. The raw materials are dissolved in suitable solvents, and the reaction is catalyzed using acids. The reaction mixture is then subjected to hydrolysis, followed by purification steps to isolate the desired product. This method ensures high yield and purity, making it suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Compound 17 undergoes various chemical reactions, including:
Oxidation: The 17-alpha-hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the 17-alpha-ketone back to the hydroxy form.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products
The major products formed from these reactions include various steroidal derivatives, which are valuable intermediates in the synthesis of pharmaceutical compounds.
Applications De Recherche Scientifique
Compound 17 has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex steroidal structures.
Biology: Used in the study of steroid metabolism and hormone regulation.
Medicine: It is a precursor in the synthesis of corticosteroids and other therapeutic agents.
Industry: Employed in the production of steroid-based pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The mechanism of action of 17-alpha-ester involves its interaction with specific molecular targets, primarily steroid receptors. Upon binding to these receptors, it modulates gene expression and influences various physiological processes. The pathways involved include the regulation of inflammatory responses, immune function, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrocortisone: A corticosteroid with similar anti-inflammatory properties.
Prednisolone: Another corticosteroid used for its immunosuppressive effects.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive properties.
Uniqueness
Compound 17 is unique due to its specific 17-alpha-hydroxy structure, which allows for selective modifications and applications in drug synthesis. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in the pharmaceutical industry.
Propriétés
Formule moléculaire |
C18H23NaO5S |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
sodium;[(8R,9S,13S,14S,17S)-6,6,7,7,9-pentadeuterio-17-hydroxy-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1/i2D2,4D2,14D; |
Clé InChI |
LMJQCTISQYSLPF-ZWAABPKCSA-M |
SMILES isomérique |
[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OS(=O)(=O)[O-])([2H])[2H])([2H])[2H])CC[C@@H]3O)C.[Na+] |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)






![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)
![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)




